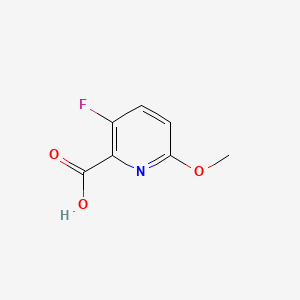

3-Fluoro-6-methoxypyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-fluoro-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSBPWGUSHDMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716570 | |

| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-79-6 | |

| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Fluoro-6-methoxypyridine-2-carboxylic acid: A Pivotal Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] Fluorinated pyridine derivatives, in particular, have garnered significant attention due to their prevalence in a multitude of clinically successful pharmaceuticals.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated basicity (pKa)—render these motifs highly valuable for optimizing drug candidates.[1][2][3] This guide provides an in-depth technical overview of 3-Fluoro-6-methoxypyridine-2-carboxylic acid (CAS 1214328-79-6), a key building block whose structural features are instrumental in the synthesis of next-generation therapeutics. We will explore its chemical properties, a plausible and detailed synthetic route, and its critical application in the development of potent and selective kinase inhibitors.

Physicochemical and Spectroscopic Profile

This compound is a crystalline solid at room temperature. Its molecular structure combines a pyridine core, a fluorine atom, a methoxy group, and a carboxylic acid, creating a unique electronic and steric profile that is highly sought after in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1214328-79-6 | [2] |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| SMILES | COC1=NC(=C(C=C1)F)C(=O)O | [2] |

Spectroscopic Data

While experimental ¹H and ¹³C NMR spectra for this specific compound are not widely published in publicly accessible databases, a predicted spectroscopic profile can be extrapolated from the analysis of its constituent functional groups and structurally related analogs.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5-14.5 (s, 1H): The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region.

-

δ 7.8-8.0 (d, J ≈ 8-9 Hz, 1H): The proton at position 4 of the pyridine ring, coupled to the proton at position 5.

-

δ 7.1-7.3 (d, J ≈ 8-9 Hz, 1H): The proton at position 5 of the pyridine ring, coupled to the proton at position 4.

-

δ 3.9-4.1 (s, 3H): The singlet corresponding to the methoxy group protons.

Predicted ¹³C NMR (101 MHz, DMSO-d₆):

-

δ 165-168: The carbonyl carbon of the carboxylic acid.

-

δ 160-163 (d, J ≈ 240-250 Hz): The carbon at position 3, directly attached to the fluorine, exhibiting a large one-bond carbon-fluorine coupling constant.

-

δ 148-152: The carbon at position 6, attached to the methoxy group.

-

δ 140-143: The carbon at position 2, attached to the carboxylic acid group.

-

δ 115-118 (d, J ≈ 20-25 Hz): The carbon at position 4, showing a smaller two-bond carbon-fluorine coupling.

-

δ 110-113 (d, J ≈ 5-10 Hz): The carbon at position 5, with a three-bond carbon-fluorine coupling.

-

δ 54-56: The carbon of the methoxy group.

Synthesis Methodology: A Plausible and Referenced Approach

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Regioselective Lithiation and Silylation of 2,3-Difluoro-6-methoxypyridine

-

Rationale: The starting material, 2,3-difluoro-6-methoxypyridine, is chosen for its pre-installed fluoro and methoxy groups at the desired positions. The regioselectivity of the lithiation is directed by the ortho-directing effect of the fluorine at position 3 and the methoxy at position 6, with the position 2 being the most activated for deprotonation. Trapping the lithiated intermediate with trimethylsilyl chloride (TMSCl) provides a stable intermediate.

-

Procedure:

-

To a solution of 2,3-difluoro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-fluoro-6-methoxy-2-(trimethylsilyl)pyridine.

-

Step 2: Formylation of 3-Fluoro-6-methoxy-2-(trimethylsilyl)pyridine

-

Rationale: The trimethylsilyl group can be readily transmetalated with an organolithium reagent to regenerate the lithiated species at position 2. This is then reacted with an electrophile, N,N-dimethylformamide (DMF), to introduce a formyl group.

-

Procedure:

-

Dissolve the silylated intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.

-

Add N,N-dimethylformamide (1.5 eq) and continue stirring at -78 °C for 2 hours before allowing the mixture to warm to room temperature.

-

Work up the reaction as described in Step 1 to obtain 3-fluoro-6-methoxypyridine-2-carbaldehyde.[4]

-

Step 3: Oxidation to the Carboxylic Acid

-

Rationale: The final step involves the oxidation of the aldehyde to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) being a common and effective choice.

-

Procedure:

-

Dissolve the aldehyde (1.0 eq) in a mixture of acetone and water.

-

Add potassium permanganate (1.5 eq) portion-wise while monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bisulfite.

-

Acidify the mixture with hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Application in Drug Discovery: A Key Building Block for IRAK-4 Inhibitors

This compound is a pivotal intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases.

A prominent example of a drug candidate synthesized using this building block is Zimlovisertib (PF-06650833) , a clinical-stage IRAK-4 inhibitor. The synthesis of Zimlovisertib involves the amide coupling of this compound with a chiral amine fragment.

Caption: Role of the topic compound in the synthesis of an IRAK-4 inhibitor and its mechanism of action.

Synthetic Application Workflow: Amide Coupling

The carboxylic acid moiety of this compound is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.

-

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or DMF, add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired chiral amine fragment (e.g., the core of Zimlovisertib) (1.05 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography to yield the final IRAK-4 inhibitor.

-

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound exemplifies the strategic importance of fluorinated heterocyclic building blocks in modern drug discovery. Its unique structural features and versatile reactivity make it an invaluable precursor for the synthesis of complex and highly functionalized drug candidates, most notably in the development of potent IRAK-4 inhibitors for the treatment of inflammatory and autoimmune diseases. The synthetic methodologies outlined in this guide, while based on established chemical principles for analogous compounds, provide a robust framework for the preparation and application of this key intermediate. As the demand for novel therapeutics continues to grow, the role of such precisely engineered building blocks will undoubtedly become even more critical in advancing the frontiers of medicinal chemistry.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.

-

Gante, J. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-6-methoxypyridine-2-carboxylic acid (CAS No: 1214328-79-6), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine-2-carboxylic acid scaffold imparts unique electronic and conformational properties that can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This document synthesizes available data with established scientific principles to offer field-proven insights for researchers working with this and related compounds. Detailed experimental protocols for characterization are also provided to ensure self-validating and reproducible research.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in various biological interactions. However, unsubstituted pyridines can be susceptible to metabolic oxidation. The introduction of fluorine, a bioisostere of hydrogen, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidation, while fluorine's high electronegativity can alter the pKa and lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This compound combines the advantageous features of a pyridine-2-carboxylic acid, a known pharmacophore, with the modulating effects of fluorine and a methoxy group. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| CAS Number | 1214328-79-6 | [2] |

| Canonical SMILES | COC1=NC(=C(C=C1)F)C(=O)O | [2] |

digraph "3-Fluoro-6-methoxypyridine-2-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; F1 [label="F"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"];

// Positioning nodes N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C7 [pos="-2.6,1.5!"]; O1 [pos="-2.6,2.5!"]; O2 [pos="-3.7,0.75!"]; O3 [pos="2.6,1.5!"]; F1 [pos="-2.6,-1.5!"]; H1[pos="-3.7,2.5!"]; H2[pos="-0.7,-2.5!"]; H3[pos="2.2,-1.5!"]; H4[pos="3.5,1.5!"]; H5[pos="2.6,2.5!"]; H6[pos="2.6,0.5!"];

// Edges for the pyridine ring N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];

// Edges for substituents C2 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.5]; C7 -- O2 [len=1.5]; O2 -- H1[len=1.0]; C3 -- F1 [len=1.5]; C4 -- H2[len=1.0]; C5 -- H3[len=1.0]; C6 -- O3 [len=1.5]; O3 -- H4[len=1.0]; O3 -- H5[len=1.0]; O3 -- H6[len=1.0];

}

Caption: Molecular structure of this compound.

Physicochemical Properties: Predicted and Experimental Insights

Due to the limited availability of experimental data for this specific compound, a combination of predicted values and established experimental protocols for analogous compounds is presented.

Acidity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The pKa of this compound is influenced by the electron-withdrawing effects of the fluorine atom and the pyridine nitrogen, as well as the electron-donating effect of the methoxy group.

| Property | Predicted Value | Method |

| pKa | ~3-4 | Computational Prediction |

Causality Behind the Prediction: The carboxylic acid moiety is the primary acidic functional group. The adjacent electron-withdrawing fluorine atom and the nitrogen in the pyridine ring are expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2). The methoxy group at the 6-position, being electron-donating, may slightly counteract this effect.

Experimental Protocol: Potentiometric Titration

This self-validating method allows for the precise determination of the pKa.

-

Solution Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution.

-

Data Acquisition: Record the pH after each incremental addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[3][4][5][6]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key parameter in drug design, influencing membrane permeability and plasma protein binding.

| Property | Predicted Value | Method |

| logP | ~1.5 - 2.5 | Computational Prediction |

Causality Behind the Prediction: The presence of the fluorine atom and the pyridine ring generally increases lipophilicity. The methoxy group also contributes to a higher logP. The carboxylic acid group, being polar, will decrease the overall lipophilicity.

Experimental Protocol: Shake-Flask Method

This is the gold standard for experimental logP determination.[7][8][9]

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and mix with an equal volume of the other phase in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP = log10(P).

Caption: Shake-flask method for experimental logP determination.

Solubility

Solubility in both aqueous and organic media is crucial for drug formulation and delivery.

| Property | Predicted Value |

| Aqueous Solubility | Poorly soluble |

| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

Causality Behind the Prediction: The crystalline nature of carboxylic acids and the overall lipophilic character of the molecule suggest low aqueous solubility. The polar carboxylic acid group will allow for solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Experimental Protocol: Equilibrium Solubility Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Melting Point and Boiling Point

| Property | Predicted Value |

| Melting Point | 140-160 °C |

| Boiling Point | > 300 °C (with decomposition) |

Causality Behind the Prediction: Carboxylic acids often exhibit relatively high melting points due to their ability to form strong intermolecular hydrogen bonds. The boiling point is expected to be high, and decomposition is likely before boiling at atmospheric pressure.

Experimental Protocol: Melting Point Determination [10][11][12][13]

-

Sample Preparation: Finely powder the crystalline solid and pack it into a capillary tube.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min near the expected melting point).

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[15][16][17][18]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ 10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad and will exchange with D₂O.

-

δ 7.0-8.0 (m, 2H): Aromatic protons on the pyridine ring.

-

δ 4.0 (s, 3H): Methoxy protons (-OCH₃).

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ 165-175: Carboxylic acid carbonyl carbon.

-

δ 150-160 (d, JC-F): Carbon bearing the fluorine (C-3).

-

δ 110-150: Other aromatic carbons.

-

δ 55-65: Methoxy carbon.

Infrared (IR) Spectroscopy[9][19][20][21][22]

Predicted Characteristic Absorptions (KBr pellet):

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, ~1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250 cm⁻¹: C-O stretch of the methoxy group.

-

~1100 cm⁻¹: C-F stretch.

Mass Spectrometry (MS)[8][23][24][25]

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 171.

-

Loss of -OH: [M-17]⁺, m/z = 154.

-

Loss of -OCH₃: [M-31]⁺, m/z = 140.

-

Loss of -COOH: [M-45]⁺, m/z = 126.

Synthesis and Reactivity

A potential synthetic approach could involve the lithiation of a suitable di-substituted pyridine precursor followed by carboxylation with carbon dioxide. Alternatively, oxidation of a corresponding 2-methylpyridine derivative could yield the desired carboxylic acid. The reactivity of this compound is primarily dictated by the carboxylic acid group, which can undergo standard transformations such as esterification and amidation to generate a library of derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

Fluorinated pyridine carboxylic acids are valuable scaffolds in the design of enzyme inhibitors and receptor modulators.[20] The specific substitution pattern of this compound offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features, which can be exploited for targeted drug design. Its enhanced metabolic stability makes it an attractive starting point for the development of orally bioavailable drugs.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of structural and electronic features. This guide has provided a detailed overview of its key physicochemical properties, drawing upon predictive models and established experimental protocols to create a practical resource for researchers. The methodologies outlined herein provide a robust framework for the empirical determination of this compound's properties, ensuring data integrity and reproducibility in drug discovery and development endeavors.

References

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir - ACS Publications. (2017-11-07). (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

10 - Organic Syntheses Procedure. (URL: [Link])

-

a guide to 13c nmr chemical shift values. (URL: [Link])

-

Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. (2025-08-06). (URL: [Link])

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025-05-20). (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

Significance of Fluorine in Medicinal Chemistry: A Review. (URL: [Link])

-

Melting point determination. (URL: [Link])

-

Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (URL: [Link])

- CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. (URL: )

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate. (2017-11-22). (URL: [Link])

-

A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). (URL: [Link])

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])

-

Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (URL: [Link])

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (URL: [Link])

-

ft ir spectroscopy: Topics by Science.gov. (URL: [Link])

-

How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021-08-29). (URL: [Link])

-

LogP and logD - Cambridge MedChem Consulting. (URL: [Link])

- US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google P

-

Determination of pKa's from titration curves. (URL: [Link])

-

How to calculate pKa - BYJU'S. (URL: [Link])

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025-05-22). (URL: [Link])

-

Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Publishing. (2020-09-25). (URL: [Link])

-

How to Find Pka on Titration Curve - Oreate AI Blog. (2025-12-04). (URL: [Link])

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (URL: [Link])

-

This compound. (URL: [Link])

-

Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

NMR Predictor | Chemaxon Docs. (URL: [Link])

-

PROSPRE - 1 H NMR Predictor. (URL: [Link])

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (URL: [Link])

-

Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed Central. (2020-05-04). (URL: [Link])

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024-05-19). (URL: [Link])

-

8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021-12-27). (URL: [Link])

-

CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (2024-06-17). (URL: [Link])

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025-01-19). (URL: [Link])

-

LogP and logD calculations - Chemaxon Docs. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). (URL: [Link])

-

Predict 1H proton NMR spectra - NMRDB.org. (URL: [Link])

-

Predict all NMR spectra - NMRDB.org. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

Sources

- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 4. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 5. byjus.com [byjus.com]

- 6. How to Find Pka on Titration Curve - Oreate AI Blog [oreateai.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 16. US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google Patents [patents.google.com]

- 17. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Pyridine synthesis [organic-chemistry.org]

- 19. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide to the Structure Elucidation of 3-Fluoro-6-methoxypyridine-2-carboxylic acid

Introduction: The Significance of Precise Structural Verification

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance.[1][2] The compound 3-Fluoro-6-methoxypyridine-2-carboxylic acid (C₇H₆FNO₃, M.W.: 171.13 g/mol , CAS: 1214328-79-6) represents a key building block, where the strategic placement of a fluorine atom, a methoxy group, and a carboxylic acid on the pyridine ring offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities.[1][3] The fluorine substituent can enhance binding affinity and improve pharmacokinetic profiles, while the carboxylic acid provides a handle for further synthetic elaboration or can act as a critical pharmacophore.

This guide provides a comprehensive, field-proven framework for the complete structure elucidation and verification of this compound. We will move beyond a simple checklist of techniques, instead focusing on the underlying scientific rationale for each analytical choice, the interpretation of the resulting data, and the establishment of a self-validating system of protocols to ensure the highest degree of scientific integrity.

Part 1: Proposed Synthesis and Sample Preparation

A robust structural elucidation begins with a pure sample. While this compound is commercially available, understanding its synthesis is crucial for impurity profiling.[3][4] A highly plausible and efficient route involves the oxidation of its corresponding aldehyde, 3-Fluoro-6-methoxypyridine-2-carbaldehyde, a known compound.[5]

Experimental Protocol: Oxidation of 3-Fluoro-6-methoxypyridine-2-carbaldehyde

This protocol is based on a standard Pinnick oxidation, which is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

-

Dissolution: Dissolve 3-Fluoro-6-methoxypyridine-2-carbaldehyde (1.0 eq) in tert-butanol (approx. 10 mL per 1 g of aldehyde).

-

Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water (approx. 5 mL per 1 g of NaClO₂).

-

Reaction Initiation: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred solution of the aldehyde at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up: Once complete, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3-4 with 1M HCl.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography to yield the final white to off-white solid product.

Part 2: A Multi-Technique Approach to Structure Elucidation

No single analytical technique is sufficient for unambiguous structure determination. True confidence is achieved by integrating data from multiple orthogonal methods. The following workflow provides a comprehensive characterization.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Causality: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the authoritative tool for this purpose, providing mass accuracy to within a few parts per million (ppm).

Expected Results: Using Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, we expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

| Ion | Predicted Exact Mass (m/z) |

| [C₇H₆FNO₃ + H]⁺ | 172.04045 |

| [C₇H₆FNO₃ - H]⁻ | 170.02589 |

Experimental Protocol (LC-MS):

-

Sample Prep: Prepare a dilute solution of the sample (~1 mg/mL) in a mixture of water and methanol with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis: Inject the sample and acquire the full scan mass spectrum. The observed mass should be within 5 ppm of the calculated exact mass to confidently confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds provide a distinct "fingerprint" of the molecule's composition.

Expected Key Absorptions: The spectrum will be dominated by features characteristic of the carboxylic acid and the substituted aromatic ring.

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, due to hydrogen bonding |

| Carboxylic Acid | C=O stretch | ~1710 - 1760 | Strong, sharp |

| Aromatic Ring | C=C / C=N stretches | ~1550 - 1650 | Multiple sharp bands of varying intensity |

| Methoxy Group | C-H stretch (sp³) | ~2850 - 2960 | Weak to medium |

| Fluoro Aromatic | C-F stretch | ~1200 - 1300 | Strong, sharp |

| Carboxylic Acid / Methoxy | C-O stretch | ~1200 - 1350 | Strong, often overlapping with C-F stretch |

References for IR absorptions:[6][7]

Experimental Protocol (ATR-FTIR):

-

Sample Prep: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using the empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete structural map can be assembled.

Caption: Predicted key NMR coupling relationships in this compound.

2.3.1 ¹H NMR Spectroscopy

Predicted Spectrum: The proton NMR will provide information on the number of distinct proton environments and their neighboring atoms.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

| H₅ | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H₅-H₄) ≈ 8-9 Hz, J(H₅-F₃) ≈ 3-5 Hz | 1H | Deshielded by the electron-withdrawing nature of the pyridine nitrogen and coupled to both H₄ and F₃. |

| H₄ | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H₄-H₅) ≈ 8-9 Hz, J(H₄-F₃) ≈ 8-10 Hz | 1H | Coupled to neighboring H₅ and the fluorine at position 3. |

| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | N/A | 3H | Methoxy protons are chemically distinct and show no coupling to other protons. |

| -COOH | > 12.0 | Broad singlet (bs) | N/A | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[6] |

2.3.2 ¹³C NMR Spectroscopy

Predicted Spectrum: The ¹³C NMR spectrum will confirm the carbon skeleton and the electronic environment of each carbon atom. The fluorine atom will induce characteristic C-F couplings.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J) | Rationale |

| C=O | ~165 - 170 | Doublet (d) | ³J(C-F) ≈ 2-4 Hz | Carbonyl carbon in a carboxylic acid environment. |

| C₆ | ~162 - 165 | Singlet (s) | N/A | Carbon attached to both nitrogen and the electron-donating methoxy group. |

| C₃ | ~155 - 160 | Doublet (d) | ¹J(C-F) ≈ 230-260 Hz | Directly attached to the highly electronegative fluorine, resulting in a large one-bond coupling constant. |

| C₂ | ~145 - 150 | Doublet (d) | ²J(C-F) ≈ 15-25 Hz | Carbon bearing the carboxylic acid, adjacent to the fluorine. |

| C₅ | ~120 - 125 | Doublet (d) | ⁴J(C-F) ≈ 3-5 Hz | Aromatic carbon with a smaller, long-range coupling to fluorine. |

| C₄ | ~110 - 115 | Doublet (d) | ³J(C-F) ≈ 4-8 Hz | Aromatic carbon coupled to fluorine through three bonds. |

| -OCH₃ | ~55 - 60 | Singlet (s) | N/A | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

References for ¹³C NMR shifts and couplings:[8][9]

2.3.3 ¹⁹F NMR Spectroscopy

Causality: ¹⁹F NMR is exceptionally sensitive to the local electronic environment and is crucial for confirming the position and connectivity of the fluorine atom.

Predicted Spectrum: A single signal is expected for the one fluorine atom in the molecule.

-

Chemical Shift (δ): The chemical shift is expected to be in the range of -110 to -130 ppm (relative to CFCl₃). This range is characteristic of a fluorine atom attached to a pyridine ring.[10]

-

Multiplicity: The signal will appear as a doublet of doublets (dd) due to coupling with the two ortho protons, H₄ (³J(F-H) ≈ 8-10 Hz) and the meta proton H₅ (⁴J(F-H) ≈ 3-5 Hz).

Experimental Protocol (NMR):

-

Sample Prep: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum to observe the splitting pattern described above. A proton-decoupled spectrum can also be acquired to confirm a single fluorine environment.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard.

Part 3: Data Synthesis and Final Confirmation

The final step is to synthesize all the collected data into a single, coherent structural assignment.

-

Molecular Formula: The HRMS data confirms the elemental composition as C₇H₆FNO₃.

-

Functional Groups: The FTIR spectrum confirms the presence of a carboxylic acid (broad O-H, sharp C=O), an aromatic system (C=C/C=N stretches), and a C-F bond.

-

Carbon Skeleton: The ¹³C NMR shows 7 distinct carbon signals, consistent with the molecular formula, including signals for a carbonyl, five sp² carbons in the aromatic region, and one sp³ methoxy carbon. The characteristic C-F coupling patterns confirm the position of the fluorine atom relative to the other carbons.

-

Proton Environment: The ¹H NMR spectrum shows two aromatic protons, a methoxy group, and a carboxylic acid proton, matching the proposed structure. The integration (1H:1H:3H:1H) is consistent. The coupling patterns (dd for both aromatic protons) and the magnitudes of the J-couplings observed in both the ¹H and ¹⁹F spectra definitively establish the 3-Fluoro substitution pattern and the relative positions of H₄ and H₅.

References

- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- CN102898358A - Preparation method of fluoropyridine compounds.

-

Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. LookChem. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

- CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Center for Biotechnology Information. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

A Brief View on Pyridine Compounds. Open Access Journals. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

3-fluoro-4-hydroxy-2H-pyridine-1-carboxylic acid | C6H6FNO3. PubChem. [Link]

- US Patent for Process for producing pyridine carboxylic acids.

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

-

2-fluoro-3-methoxypyridine-4-carboxylic acid (C7H6FNO3). PubChemLite. [Link]

-

2-Fluoro-3-methoxypyridine | C6H6FNO. PubChem. [Link]

Sources

- 1. 6-[(6-Fluoro-5-methoxy-2-pyridin-3-ylindol-1-yl)methyl]pyridine-2-carboxylic acid | C21H16FN3O3 | CID 69670812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1227584-16-8|3-Fluoro-6-methoxypyridine-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. 6-Methoxypyridine-2-Carboxylic Acid: Properties, Uses, Safety, Supplier & Price | High-Purity Pyridine Carboxylic Acids China [pipzine-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Convergence of Privileged Scaffolds: A Technical Guide to the Biological Potential of Fluorinated Pyridine Carboxylic Acids

Introduction: The Strategic Alliance of Fluorine and Pyridine Carboxylic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3][4] When this powerful tool is applied to a "privileged scaffold" like pyridine carboxylic acid, the resulting synergy can unlock significant therapeutic potential.[5][6] Pyridine carboxylic acid isomers are integral to a multitude of approved drugs for a wide array of diseases, including cancer, diabetes, and infectious diseases.[7][8] Their versatility stems from the nitrogen atom in the aromatic ring and the carboxylic acid group, which can participate in various biological interactions and serve as a handle for further chemical modification.[5]

This technical guide provides an in-depth exploration of the biological potential of fluorinated pyridine carboxylic acids, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, provide practical insights into their synthesis and evaluation, and present a forward-looking perspective on their future applications.

The "Fluorine Advantage": Modulating Molecular Properties for Enhanced Biological Function

The introduction of fluorine into a pyridine carboxylic acid scaffold is not a matter of arbitrary substitution; it is a deliberate strategy to modulate key molecular properties that govern a drug's efficacy and safety profile.[9][10]

Key Physicochemical Alterations Driven by Fluorination:

-

Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation. This can significantly prolong the half-life of a drug in the body.[2][3]

-

Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, leading to more favorable interactions with the target protein. This can manifest as increased potency and selectivity.[2][10]

-

Lipophilicity and Membrane Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group often decreases it. This allows for precise control over a compound's ability to cross biological membranes.[4]

-

Acidity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid group, making it more acidic. This can influence the compound's ionization state at physiological pH, affecting its solubility and target engagement.[11]

The following table summarizes the predictable impact of fluorination on key physicochemical parameters of pyridine carboxylic acids:

| Property | Impact of Fluorination | Rationale |

| Metabolic Stability | Increased | High C-F bond strength resists enzymatic cleavage.[2] |

| Binding Affinity | Often Increased | Alters electronic properties, creating favorable interactions.[2] |

| Lipophilicity (logP) | Modulated | Can increase or decrease depending on the fluorine substituent.[4] |

| Acidity (pKa) | Decreased | Inductive electron withdrawal by fluorine stabilizes the carboxylate.[11] |

Unveiling the Biological Activities: A Spectrum of Therapeutic Possibilities

The strategic combination of fluorine and the pyridine carboxylic acid scaffold has yielded compounds with a broad range of biological activities.[10][12] Recent research has highlighted their potential in several key therapeutic areas:

-

Anticancer Activity: Fluorinated pyridine carboxylic acids have demonstrated significant potential as anticancer agents.[12][13] The mechanism often involves the inhibition of critical enzymes in cancer cell signaling pathways. For instance, some derivatives have shown potent inhibitory activity against kinases involved in cell proliferation and survival.[14]

-

Enzyme Inhibition: The pyridine carboxylic acid moiety is a known pharmacophore for enzyme inhibitors, and fluorination can enhance this activity.[5][7] These compounds have been investigated as inhibitors of proteases, kinases, and other enzymes implicated in various diseases.

-

Antibacterial and Antiviral Activity: The pyridine nucleus is a common feature in many antimicrobial and antiviral drugs.[15] Fluorination can enhance the spectrum and potency of these agents.[16] For example, fluorinated quinolones, which contain a related scaffold, are a well-established class of antibiotics.[16]

-

Anti-inflammatory and CNS Applications: The ability of fluorine to modulate lipophilicity and membrane permeability makes these compounds attractive for targeting the central nervous system.[1] Research is ongoing into their potential for treating neurodegenerative diseases and inflammation.[12]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of fluorinated pyridine carboxylic acids.[10] The position of the fluorine atom, the carboxylic acid group, and other substituents on the pyridine ring all play a critical role in determining biological activity.

A generalized SAR workflow for a novel fluorinated pyridine carboxylic acid series is depicted below:

Caption: A typical workflow for establishing the structure-activity relationship (SAR) of fluorinated pyridine carboxylic acids.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Synthesis of Fluorinated Pyridine Carboxylic Acids: A General Approach

The synthesis of fluorinated pyridine carboxylic acids often involves multi-step processes.[17] A common strategy is the oxidation of a corresponding fluorinated methylpyridine.[14]

Protocol: Oxidation of 6-chloro-3-fluoro-2-methylpyridine to 6-chloro-3-fluoro-2-pyridinecarboxylic acid [14]

-

Reaction Setup: In a reaction vessel, combine dilute sulfuric acid, potassium dichromate, a catalytic amount of sodium tungstate (Na₂WO₄·2H₂O), and a phase transfer catalyst.

-

Addition of Starting Material: Add 6-chloro-3-fluoro-2-methylpyridine to the reaction mixture.

-

Heating and Reaction: Heat the mixture to 70–130°C and maintain the reaction for 0.5–20 hours with stirring.

-

Workup: Pour the reaction solution into crushed ice and collect the precipitate by filtration.

-

Purification: Wash the filter cake with ice water and dry. Dissolve the crude solid in an alkaline aqueous solution.

-

Extraction: Extract the aqueous solution with an organic solvent to remove unreacted starting material and other impurities.

-

Acidification and Isolation: Acidify the aqueous layer with an inorganic acid to precipitate the product.

-

Final Product: Collect the solid by filtration and dry to obtain 6-chloro-3-fluoro-2-pyridinecarboxylic acid as a white solid.

In Vitro Biological Evaluation: Assessing Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine carboxylic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The logical flow of an in vitro anticancer screening cascade is illustrated below:

Caption: A decision-tree workflow for in vitro anticancer screening of novel compounds.

Future Directions and Concluding Remarks

The exploration of fluorinated pyridine carboxylic acids in drug discovery is a vibrant and promising field.[10][18] Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and selective methods for the synthesis of these compounds will accelerate the discovery process.[17]

-

Expanded Biological Screening: Testing these compounds against a wider range of biological targets will undoubtedly uncover new therapeutic applications.

-

Advanced In Silico Modeling: The use of computational tools to predict the properties and activities of virtual libraries of these compounds will enable more rational and targeted drug design.

References

- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1968-1984.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

- Gouverneur, V. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1968-1984.

- Singh, U. P., & Singh, R. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15555-15579.

-

ResearchGate. (n.d.). Hyperpolarization of fluorinated pyridine carboxylic acids | Request PDF. Retrieved from [Link]

- Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). The Backbone of Drug Discovery: Pyridine-2,4,6-Tricarboxylic Acid in Pharmaceutical Intermediates. Retrieved from [Link]

- Ahmad, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25.

- Psomas, C., et al. (1990). Structure--activity relationship of quinolones. Journal of Chemotherapy, 2(6), 347-351.

-

ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

- Singh, U. P., & Singh, R. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.

- Kiel University. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed. Phys.org.

- Roe, A., Cheek, P. H., & Hawkins, G. F. (1951). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 73(11), 5433-5434.

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents. (n.d.).

- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2022). Molecules, 27(15), 4983.

- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

-

Pipzine Chemicals. (n.d.). 4-Pyridinecarboxylic Acid, 2,6-Difluoro. Retrieved from [Link]

- Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. (2016). Xenobiotica, 46(10), 863-870.

- Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (2022). Organic Letters, 24(33), 6130-6134.

- Hussain, A., et al. (2025).

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

- Alle, T., et al. (2019). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 29(16), 2133-2137.

- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

-

PubChem. (n.d.). 4-Fluoropyridine-2-carboxylic acid. Retrieved from [Link]

- Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (2024).

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). International Journal of Molecular Sciences, 24(9), 7728.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.

- Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. (2018). Drug Research, 68(1), 17-22.

-

PubChem. (n.d.). Emd-50929. Retrieved from [Link]

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(11), 3594.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

- Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. The Journal of Organic Chemistry, 51(17), 3242-3244.

-

ResearchGate. (n.d.). Structure property relationships of fluorinated carboxylic acid bioisosteres | Request PDF. Retrieved from [Link]

- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel synthesis of fluorinated molecules with potential in drug research developed [nachrichten.idw-online.de]

- 18. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Scaffold: A Technical Guide to 3-Fluoro-6-methoxypyridine-2-carboxylic acid in Drug Discovery

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and versatile biological activity is perpetual. Among the privileged heterocyclic cores, pyridine derivatives have long been a cornerstone of drug design.[1] This technical guide delves into the burgeoning importance of a particularly promising scaffold: 3-Fluoro-6-methoxypyridine-2-carboxylic acid . This molecule, with its strategic placement of fluorine, a methoxy group, and a carboxylic acid, presents a unique combination of features that are increasingly being leveraged by researchers and drug development professionals to address complex therapeutic challenges.

Physicochemical Properties and Strategic Importance

The inherent characteristics of this compound make it a highly attractive starting point for drug discovery programs. The pyridine ring itself is a bioisostere of a phenyl group, offering improved solubility and metabolic stability.[1] The strategic incorporation of substituents further enhances its desirability:

-

Fluorine at the 3-position: The introduction of a fluorine atom can profoundly influence a molecule's properties. It can enhance binding affinity to target proteins through favorable electrostatic interactions, block metabolic hotspots, and modulate the pKa of adjacent functional groups, thereby improving oral bioavailability.[2]

-

Methoxy Group at the 6-position: The methoxy group is a key hydrogen bond acceptor and can influence the conformation of the molecule. Its presence can also impact metabolic stability and solubility.

-

Carboxylic Acid at the 2-position: This functional group serves as a versatile handle for a wide array of chemical modifications, most notably the formation of amides, which are prevalent in many drug molecules. The carboxylic acid can also participate in crucial hydrogen bonding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214328-79-6 | [2][3] |

| Molecular Formula | C₇H₆FNO₃ | [2][3] |

| Molecular Weight | 171.13 g/mol | [2][3] |

| SMILES | COC1=NC(=C(C=C1)F)C(=O)O | [2][3] |

Synthesis of the Core Scaffold

A robust and efficient synthesis of the core scaffold is paramount for its widespread application. While various methods for the synthesis of substituted pyridine carboxylic acids exist, a particularly effective strategy for this compound involves a directed ortho-lithiation approach. This method offers high regioselectivity, which is often a challenge in the functionalization of pyridine rings.

Experimental Protocol: Synthesis via Directed ortho-Lithiation

This protocol outlines a plausible synthetic route based on established principles of directed metalation of pyridine derivatives.[4][5]

dot

Caption: Synthetic workflow for this compound.

Materials:

-

3-Fluoro-6-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Dry Carbon Dioxide (CO₂) gas or dry ice

-

Hydrochloric Acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-Fluoro-6-methoxypyridine and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-BuLi or LDA in an appropriate solvent is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The methoxy group at the 6-position acts as a directing group, facilitating the deprotonation at the ortho C-2 position.[4][5]

-

Carboxylation: Dry CO₂ gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. The reaction is allowed to warm to room temperature slowly.

-

Workup: The reaction is quenched with water, and the aqueous layer is acidified with HCl. The aqueous layer is then extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Versatility in Application: A Scaffold for Bioactive Molecules

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its carboxylic acid handle is readily converted into amides, esters, and other functional groups, allowing for extensive structure-activity relationship (SAR) studies.

Catalytic Amidation: A Green Approach to Derivative Synthesis

Traditional amide bond formation often requires stoichiometric coupling reagents, leading to significant waste. The development of catalytic amidation methods offers a more sustainable alternative.[4] Boronic acid catalysts, for example, have shown promise in the direct amidation of carboxylic acids with amines, with water being the only byproduct.

dot

Sources

The Strategic Role of 3-Fluoro-6-methoxypyridine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Foreword: The Architectural Elegance of Substituted Pyridines in Medicinal Chemistry

In the intricate world of drug design, the pyridine scaffold stands as a cornerstone, a privileged heterocycle that has given rise to a multitude of therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a favored building block among medicinal chemists. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide delves into the specific role and application of a particularly valuable, functionalized pyridine: 3-Fluoro-6-methoxypyridine-2-carboxylic acid . We will explore its intrinsic chemical attributes, its strategic deployment in the synthesis of complex drug candidates, and the causal relationships that make it a powerful tool in the modern drug discovery arsenal.

Deconstructing the Molecule: Key Physicochemical and Structural Attributes

The efficacy of this compound as a synthetic intermediate in drug discovery stems from the unique interplay of its three key substituents on the pyridine core. Each functional group imparts distinct properties that can be leveraged to overcome common challenges in drug design.

| Property | Value | Source |

| CAS Number | 1214328-79-6 | [2] |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

The strategic placement of the fluoro, methoxy, and carboxylic acid groups creates a molecule with a unique combination of electronic and steric properties, making it a versatile scaffold for the synthesis of novel therapeutic agents.[1]

The Influence of Fluorine: Enhancing Metabolic Stability and Potency

The introduction of a fluorine atom at the 3-position of the pyridine ring is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability.[3] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. This increased metabolic stability often leads to improved oral bioavailability and a longer in vivo half-life. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets, potentially increasing binding affinity and potency.

The Methoxy Group: A Modulator of Conformation and Solubility

The 6-methoxy group serves multiple purposes. It can act as a hydrogen bond acceptor, influencing the molecule's interaction with its biological target. Additionally, the methoxy group can impact the overall conformation of the molecule, which is critical for optimal binding to a receptor's active site. From a physicochemical standpoint, the methoxy group can also improve the solubility of the resulting drug candidate, a crucial factor for its absorption and distribution in the body.

The Carboxylic Acid: A Versatile Handle for Synthetic Elaboration

The carboxylic acid at the 2-position is arguably the most critical functional group for the utility of this molecule as a building block. It serves as a versatile synthetic handle for a wide array of chemical transformations, most notably amide bond formation. This allows for the straightforward coupling of the pyridine core to other molecular fragments, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. The carboxylic acid group can also participate in crucial hydrogen bonding interactions with the target protein.

Synthetic Pathways and Methodologies

The practical application of this compound in a drug discovery program is contingent on its efficient and scalable synthesis. While a detailed, publicly available synthesis for this specific molecule is not extensively documented, we can infer a logical synthetic strategy based on established pyridine chemistry.

A plausible synthetic route would likely involve a multi-step sequence starting from a readily available substituted pyridine. The process would strategically introduce the fluoro, methoxy, and carboxylic acid functionalities.

Caption: A potential synthetic workflow for this compound.

Key Experimental Protocol: Amide Coupling

The primary utility of this compound is as a scaffold for the synthesis of more complex molecules, typically through amide bond formation. Below is a general, yet robust, protocol for the coupling of this acid with a primary or secondary amine.

Objective: To synthesize a novel amide derivative from this compound and a target amine.

Materials:

-

This compound

-

Target amine (primary or secondary)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add the target amine (1.1 equivalents), followed by PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

This self-validating protocol includes in-process monitoring and a robust purification and characterization cascade to ensure the integrity of the final compound.

Application in Drug Discovery: A Case Study Perspective

While specific, publicly disclosed drug candidates incorporating this compound are not yet prevalent in the literature, its structural motifs are present in various bioactive molecules. For instance, related fluorinated and methoxylated pyridine derivatives have been investigated as kinase inhibitors for the treatment of cancer.[4][5][6] The strategic placement of these functional groups is often crucial for achieving high potency and selectivity.

The following diagram illustrates a logical workflow for the integration of this compound into a drug discovery program.

Caption: A typical drug discovery workflow utilizing this compound.

Structure-Activity Relationship (SAR) Insights

The true power of this compound lies in its ability to serve as a constant core while allowing for systematic modifications at the amide nitrogen. This enables the exploration of the chemical space around the core and the development of a comprehensive structure-activity relationship (SAR).

| R-Group Modification at Amide Nitrogen | Predicted Impact on Activity | Rationale |

| Small aliphatic groups | May probe small hydrophobic pockets in the target's binding site. | Provides baseline activity data. |

| Aromatic and heteroaromatic rings | Can engage in π-stacking or other aromatic interactions. | Often leads to significant increases in potency. |

| Bulky, sterically hindered groups | May improve selectivity by preventing binding to off-target proteins. | Can also negatively impact potency if the binding pocket is small. |

| Groups with hydrogen bond donors/acceptors | Can form additional interactions with the target, increasing affinity. | Important for optimizing binding and solubility. |

Future Directions and Conclusion

This compound is a prime example of a well-designed building block for modern drug discovery. Its pre-installed fluorine and methoxy groups offer inherent advantages in terms of metabolic stability and conformational control, while the carboxylic acid provides a versatile point of attachment for generating chemical diversity. As the demand for novel therapeutics with improved properties continues to grow, we can anticipate that this and similar functionalized pyridine scaffolds will play an increasingly important role in the discovery of the next generation of medicines. The logical design and strategic application of such building blocks are fundamental to accelerating the path from a promising chemical starting point to a life-changing therapeutic.

References

- Shi, F., Li, Z., Liu, D., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 121–125.

- Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

- Google Patents. (n.d.). EP3473618A1 - 6-substituted 3-fluoro-2-pyridinaldoxime, 3-fluoro-2-pyridine hydroxamic acid, and 3-fluoro-2-pyridinamidoxime scaffolds.

- MDPI. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Antibiotics, 12(1), 25.

- MDPI. (2022).

- MDPI. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 13(1), 1636.

- National Center for Biotechnology Information. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200.

- National Center for Biotechnology Information. (2019). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(1), 169–181.

- National Center for Biotechnology Information. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.

- National Center for Biotechnology Information. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037.

- National Center for Biotechnology Information. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(23), 21520–21544.